molecular formula C18H19F8N5O2 B052970 Gemigliptin CAS No. 911637-19-9

Gemigliptin

Cat. No. B052970
M. Wt: 489.4 g/mol
InChI Key: ZWPRRQZNBDYKLH-VIFPVBQESA-N
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Description

Gemigliptin, sold under the brand name Zemiglo, is an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 inhibitor (DPP-4 inhibitor) class of drugs . It is used alone or in combination with other medicines to treat type 2 diabetes in adult patients .


Molecular Structure Analysis

Gemigliptin has the molecular formula C18H19F8N5O2 and a molar mass of 489.370 g·mol−1 . It is a potent, selective, and long-acting DPP-4 inhibitor .


Chemical Reactions Analysis

Gemigliptin produced a dose-dependent inhibition of plasma DPP-4 activity . At week 24, the adjusted mean±standard error change for HbA1c with gemigliptin was –0.88%±0.17% .


Physical And Chemical Properties Analysis

Gemigliptin has a molecular weight of 489.36 and is soluble in DMSO (98 mg/mL) and water (12 mg/mL) .

Scientific Research Applications

Cardiovascular Disease (CVD) Prevention

Specific Scientific Field:

Cardiology and Endocrinology

Results:

Gemigliptin demonstrated modest improvements in blood pressure control and lipid profiles. However, larger-scale trials are needed to establish its long-term cardiovascular benefits conclusively .

Gut Microbiota Modulation

Specific Scientific Field:

Microbiology and Metabolism

Summary:

Emerging evidence suggests that DPP-4 inhibitors, including gemigliptin, may influence gut microbiota composition. Alterations in gut microbial communities can impact metabolic health.

Methods:

Animal studies and in vitro experiments explored the effects of gemigliptin on gut microbiota. Researchers analyzed fecal samples and assessed microbial diversity.

Results:

Gemigliptin–metformin combinations were associated with beneficial changes in gut microbiota, potentially contributing to improved glycemic control and reduced weight gain compared to other antidiabetic medications .

Renal Protection

Specific Scientific Field:

Nephrology and Diabetology

Summary:

Gemigliptin’s renoprotective effects have been investigated in diabetic nephropathy. It aims to prevent or slow the progression of kidney damage in T2DM patients.

Methods:

Clinical trials evaluated gemigliptin’s impact on albuminuria, glomerular filtration rate (GFR), and renal function. Biomarkers related to kidney health were monitored.

Results:

Gemigliptin showed promising results in reducing albuminuria and preserving GFR. However, long-term studies are necessary to confirm its role in preventing diabetic kidney disease progression .

Combination Therapy

Specific Scientific Field:

Pharmacology and Clinical Medicine

Summary:

Gemigliptin is often used in combination with other antidiabetic agents. Dual or triple therapy regimens aim to achieve better glycemic control.

Methods:

Clinical trials compared gemigliptin monotherapy with dual or triple therapy (e.g., gemigliptin + metformin + dapagliflozin). Researchers assessed HbA1c levels and adverse events.

Results:

Triple therapy with gemigliptin and dapagliflozin as add-ons to metformin demonstrated significant HbA1c reduction without severe hypoglycemia . This combination may offer an effective treatment option for T2DM patients.

Long-Acting DPP-4 Inhibition

Specific Scientific Field:

Pharmacology and Drug Development

Summary:

Gemigliptin’s long duration of action distinguishes it from other DPP-4 inhibitors. Its pharmacokinetic properties contribute to once-daily dosing convenience.

Methods:

Pharmacokinetic studies assessed gemigliptin’s half-life, bioavailability, and steady-state concentrations.

Results:

Gemigliptin’s prolonged duration allows for sustained DPP-4 inhibition, maintaining stable glycemic control throughout the day .

Safety and Tolerability

Specific Scientific Field:

Clinical Pharmacology and Adverse Events

Summary:

Understanding gemigliptin’s safety profile is crucial for clinical practice. Researchers investigate adverse events and tolerability.

Methods:

Clinical trials collect data on adverse reactions, hypoglycemia, and overall tolerability. Patient-reported outcomes are also considered.

Results:

Gemigliptin is generally well-tolerated, with mild adverse events reported. Severe hypoglycemia is rare, making it a safe option for T2DM management .

Safety And Hazards

Gemigliptin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or exposure, immediate medical attention is required .

Future Directions

Gemigliptin shows promise as a treatment strategy for patients experiencing decreased salivary function associated with their advancing age . It is also being investigated for its potential application in improving COVID-19 patient outcomes .

properties

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRRQZNBDYKLH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F8N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030150
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemigliptin

CAS RN

911637-19-9
Record name Gemigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911637-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemigliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
SH Kim, JH Yoo, WJ Lee… - Diabetes & Metabolism …, 2016 - synapse.koreamed.org
… Various studies have shown that gemigliptin is an optimized … summarize the characteristics of gemigliptin and discuss its … the recent clinical studies of gemigliptin and compare it to the …
Number of citations: 52 synapse.koreamed.org
SE Park, BW Lee, JH Kim, WJ Lee… - Diabetes, Obesity …, 2017 - Wiley Online Library
… Subjects were randomized to receive gemigliptin 50 mg (n = … lower in patients who received gemigliptin than that in patients … In conclusion, gemigliptin and sitagliptin were more effective …
Number of citations: 32 dom-pubs.onlinelibrary.wiley.com
M Gutch, A Joshi, S Kumar, A Agarwal… - Indian Journal of …, 2017 - ncbi.nlm.nih.gov
… to gemigliptin, and hence, all subjects received gemigliptin at … who continued to receive gemigliptin while an additional 0.1… sitagliptin to gemigliptin. Hence, switching from sitagliptin to …
Number of citations: 12 www.ncbi.nlm.nih.gov
D Dutta, A Agarwal, I Maisnam… - Endocrinology and …, 2021 - synapse.koreamed.org
… groups on gemigliptin, a pyrimidine-piperidine derivative, explains the increased selectivity and potency of gemigliptin compared to other DPP4i drugs [1,2]. In humans, gemigliptin has …
Number of citations: 18 synapse.koreamed.org
H Oh, HD Nguyen, IM Yoon, BR Ahn, MS Kim - Scientific Reports, 2021 - nature.com
… gemigliptin as compared to those of placebo and other oral antidiabetic drugs (OADs). In conclusion, we found that gemigliptin … Further, gemigliptin was more effective than other OADs …
Number of citations: 6 www.nature.com
SH Kim, SH Lee, HJ Yim - Archives of pharmacal research, 2013 - Springer
… Clinical pharmacokinetic and pharmacodynamic data suggest the efficacy and once daily dosing of gemigliptin. In clinical phase III studies, gemigliptin was efficacious as either …
Number of citations: 54 link.springer.com
E Jung, J Kim, SH Kim, S Kim, MH Cho - European Journal of …, 2015 - Elsevier
… 4 and podocyte-specific inhibition of reactive oxygen species production by gemigliptin was not shown in this study, we demonstrated that gemigliptin led to the reduction of renal DPP-4 …
Number of citations: 57 www.sciencedirect.com
SH Kim, E Jung, MK Yoon, OH Kwon… - European Journal of …, 2016 - Elsevier
… of gemigliptin in vitro and in vivo and compared them to those of the other DPP-4 inhibitors. Gemigliptin was a … The kinetics of DPP-4 inhibition by gemigliptin was characterized by a fast …
Number of citations: 23 www.sciencedirect.com
D Shin, YM Cho, SH Lee, KS Lim, JA Kim… - Clinical drug …, 2014 - Springer
… interactions between gemigliptin and metformin and investigated their tolerability. … on the pharmacokinetics of gemigliptin or metformin. The inhibition of DPP-4 by gemigliptin was not …
Number of citations: 23 link.springer.com
GS Jung, JH Jeon, MS Choe, SW Kim… - Diabetes & …, 2016 - synapse.koreamed.org
… Gemigliptin efficiently inhibited lipopolysaccharide-induced pro-inflammatory … gemigliptin on a DKD model of type 1 diabetes. The aim of this study was to investigate whether gemigliptin …
Number of citations: 30 synapse.koreamed.org

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